molecular formula C9H12BClO3 B577731 4-Chloro-2-isopropoxyphenylboronic acid CAS No. 1256355-04-0

4-Chloro-2-isopropoxyphenylboronic acid

Cat. No.: B577731
CAS No.: 1256355-04-0
M. Wt: 214.452
InChI Key: YIGSWKJVDNWHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-isopropoxyphenylboronic acid: is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an isopropoxy group. The molecular formula of this compound is C9H12BClO3, and it has a molecular weight of 214.46 g/mol .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is a solid , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which is a key step in many synthetic procedures .

Action Environment

The action of this compound is influenced by environmental factors. The SM cross-coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign , which could influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-2-isopropoxyphenylboronic acid are largely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond forming reaction, which is widely used in organic synthesis . The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared organoboron reagents .

Cellular Effects

Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may influence cellular processes that involve carbon–carbon bond formation .

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that this compound is a relatively stable organoboron reagent, which is readily prepared for use in various biochemical reactions .

Metabolic Pathways

Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may be involved in metabolic pathways that involve carbon–carbon bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-isopropoxyphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-isopropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentrations .

Comparison with Similar Compounds

  • 4-Chlorophenylboronic acid
  • 2-Isopropoxyphenylboronic acid
  • 4-Isopropoxyphenylboronic acid

Comparison: 4-Chloro-2-isopropoxyphenylboronic acid is unique due to the presence of both a chlorine atom and an isopropoxy group on the phenyl ring. This dual substitution can influence its reactivity and selectivity in chemical reactions compared to other boronic acids .

Properties

IUPAC Name

(4-chloro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSWKJVDNWHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681707
Record name {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-04-0
Record name B-[4-Chloro-2-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.